molecular formula C24H40O4S B14263906 18-(Benzenesulfonyl)octadecanoic acid CAS No. 138778-17-3

18-(Benzenesulfonyl)octadecanoic acid

Cat. No.: B14263906
CAS No.: 138778-17-3
M. Wt: 424.6 g/mol
InChI Key: OORVILNDZPVYCQ-UHFFFAOYSA-N
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Description

18-(Benzenesulfonyl)octadecanoic acid is an organic compound that belongs to the class of sulfonic acids It is characterized by the presence of a benzenesulfonyl group attached to an octadecanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 18-(Benzenesulfonyl)octadecanoic acid typically involves the sulfonation of octadecanoic acid with benzenesulfonyl chloride. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general procedure involves the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale sulfonation processes using continuous reactors. The reaction conditions are optimized to maximize yield and minimize by-products. The use of automated systems ensures consistent quality and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

18-(Benzenesulfonyl)octadecanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfonic acids, sulfonamides, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

18-(Benzenesulfonyl)octadecanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 18-(Benzenesulfonyl)octadecanoic acid involves its interaction with specific molecular targets and pathways. For example, as an inhibitor of human neutrophil elastase, it binds to the active site of the enzyme, preventing its catalytic activity. This inhibition is mediated through the formation of a covalent acyl-enzyme complex, which blocks the enzyme’s ability to degrade extracellular matrix proteins .

Properties

CAS No.

138778-17-3

Molecular Formula

C24H40O4S

Molecular Weight

424.6 g/mol

IUPAC Name

18-(benzenesulfonyl)octadecanoic acid

InChI

InChI=1S/C24H40O4S/c25-24(26)21-17-12-10-8-6-4-2-1-3-5-7-9-11-13-18-22-29(27,28)23-19-15-14-16-20-23/h14-16,19-20H,1-13,17-18,21-22H2,(H,25,26)

InChI Key

OORVILNDZPVYCQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CCCCCCCCCCCCCCCCCC(=O)O

Origin of Product

United States

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